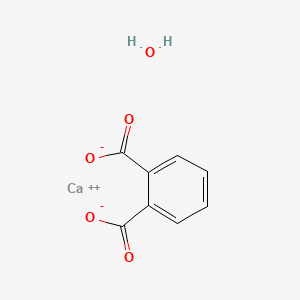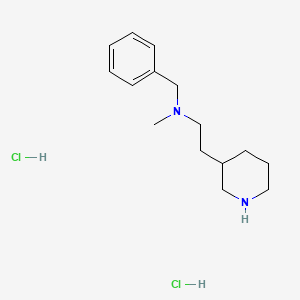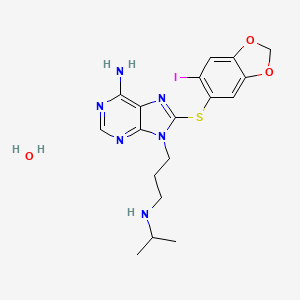
Ácido 2-((6-(terc-butil)piridazin-3-il)oxi)acético
Descripción general
Descripción
2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradación de proteínas dirigida
Ácido 2-((6-(terc-butil)piridazin-3-il)oxi)acético: se utiliza como un enlazador rígido en el desarrollo de PROTACs (Quimeras de Dirigido a Proteólisis) . Los PROTACs son una nueva clase de agentes terapéuticos que se dirigen a las proteínas relacionadas con enfermedades para su degradación. La rigidez del enlazador puede influir significativamente en la orientación tridimensional del degradador, lo cual es crucial para la formación del complejo ternario con la proteína diana y la ligasa de ubiquitina E3. Esto, a su vez, afecta la eficacia de la degradación de proteínas dirigida.
Biología química
En biología química, este compuesto sirve como un entrecruzador heterobifuncional . Se utiliza para crear moléculas bifuncionales que pueden unirse a dos objetivos diferentes simultáneamente. Esta propiedad es particularmente útil en el diseño de moléculas de doble función que pueden modular las vías biológicas o servir como sondas moleculares para estudiar sistemas biológicos complejos.
Descubrimiento de fármacos
El papel del compuesto como un enlazador en PROTACs también se extiende a los esfuerzos de descubrimiento de fármacos . Al facilitar la degradación de proteínas patógenas, abre nuevas vías para el tratamiento de enfermedades que antes se consideraban "no farmacológicas" debido a la falta de inhibidores efectivos.
Ciencia de materiales
En ciencia de materiales, el ácido 2-((6-(terc-butil)piridazin-3-il)oxi)acético podría explorarse para crear materiales inteligentes que responden a estímulos biológicos . La capacidad del compuesto para interactuar con las proteínas podría conducir al desarrollo de materiales con propiedades novedosas, como la autorreparación o la respuesta adaptativa.
Ciencia ambiental
Si bien las aplicaciones directas en ciencia ambiental no están explícitamente documentadas, los principios de la degradación de proteínas dirigida podrían aplicarse a la biorremediación ambiental . Las proteínas diseñadas para degradar contaminantes ambientales podrían unirse con este compuesto para mejorar su estabilidad y eficacia.
Farmacología
En farmacología, la aplicación del compuesto en PROTACs es particularmente prometedora para el desarrollo de terapias de próxima generación . Podría conducir a medicamentos con una selectividad mejorada y efectos secundarios reducidos, ya que el mecanismo de degradación dirigido permite la modulación de los niveles de proteínas dentro de la célula.
Bioquímica
Finalmente, en bioquímica, el ácido 2-((6-(terc-butil)piridazin-3-il)oxi)acético es valioso para estudiar interacciones de proteínas y cinética enzimática . Como componente de PROTACs, puede ayudar a dilucidar los mecanismos por los cuales las proteínas son reconocidas y degradadas, contribuyendo a nuestra comprensión de los procesos celulares.
Propiedades
IUPAC Name |
2-(6-tert-butylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(12-11-7)15-6-9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYYVBQEGCBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)





![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)
![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)


![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)
![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)
